- Preparation of indenoisoquinolinone analogs as inhibitors of poly(ADP-ribose) polymerase, World Intellectual Property Organization, , ,

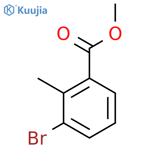

Cas no 93340-09-1 (Methyl 3-cyano-2-methylbenzoate)

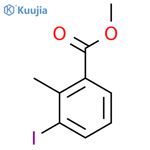

93340-09-1 structure

Nome del prodotto:Methyl 3-cyano-2-methylbenzoate

Numero CAS:93340-09-1

MF:C10H9NO2

MW:175.183962583542

MDL:MFCD14584407

CID:1982151

PubChem ID:13170186

Methyl 3-cyano-2-methylbenzoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Methyl 3-cyano-2-methylbenzoate

- 3-cyano-2-methyl-benzoic acid methyl ester

- KB-54114

- Benzoic acid, 3-cyano-2-methyl-, methyl ester

- SureCN646271

- methyl 3-cyano-o-toluate

- 3-Cyan-2-methyl-benzoesaeure-methylester

- AGN-PC-00L9HY

- 3-Cyano-2-methylBenzoic acid methyl ester

- o-Toluic acid, 3-cyano-, methyl ester (6CI)

- CS-0134946

- DTXSID30524446

- DB-017996

- 3-Cyano-2-methylBenzoic acid methyl ester

- methyl3-cyano-2-methylbenzoate

- F53204

- 93340-09-1

- BS-46069

- FHBWZNLFBLOUKX-UHFFFAOYSA-N

- MFCD14584407

- SCHEMBL646271

- SY244571

-

- MDL: MFCD14584407

- Inchi: 1S/C10H9NO2/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-5H,1-2H3

- Chiave InChI: FHBWZNLFBLOUKX-UHFFFAOYSA-N

- Sorrisi: N#CC1C(C)=C(C(OC)=O)C=CC=1

Proprietà calcolate

- Massa esatta: 175.063328530g/mol

- Massa monoisotopica: 175.063328530g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 13

- Conta legami ruotabili: 2

- Complessità: 241

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.9

- Superficie polare topologica: 50.1Ų

Methyl 3-cyano-2-methylbenzoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M85000-5g |

METHYL 3-CYANO-2-METHYLBENZOATE |

93340-09-1 | 95% | 5g |

¥540.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M85000-1g |

METHYL 3-CYANO-2-METHYLBENZOATE |

93340-09-1 | 95% | 1g |

¥119.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IH973-200mg |

Methyl 3-cyano-2-methylbenzoate |

93340-09-1 | 95% | 200mg |

80.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | Y1290826-5g |

Benzoic acid, 3-cyano-2-methyl-, methyl ester |

93340-09-1 | 98% | 5g |

$130 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1290826-25g |

Benzoic acid, 3-cyano-2-methyl-, methyl ester |

93340-09-1 | 98% | 25g |

$235 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1205586-5g |

Methyl 3-cyano-2-methylbenzoate |

93340-09-1 | 98% | 5g |

¥785.00 | 2024-04-24 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02861-5g |

Methyl 3-cyano-2-methylbenzoate |

93340-09-1 | 95% | 5g |

$650 | 2023-09-07 | |

| Aaron | AR01FQ90-250mg |

Benzoic acid, 3-cyano-2-methyl-, methyl ester |

93340-09-1 | 98% | 250mg |

$8.00 | 2025-02-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFS68-100g |

methyl 3-cyano-2-methyl-benzoate |

93340-09-1 | 97% | 100g |

¥6012.0 | 2024-04-15 | |

| Aaron | AR01FQ90-1g |

Benzoic acid, 3-cyano-2-methyl-, methyl ester |

93340-09-1 | 98% | 1g |

$16.00 | 2025-02-11 |

Methyl 3-cyano-2-methylbenzoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, 120 °C; 120 °C → rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylamine ; rt → 120 °C; 4 h, 120 °C; 18 h, rt

Riferimento

- Synthesis of tropane derivatives for pharmaceutical use, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 36.5 h, 120 °C

Riferimento

- Preparation of substituted pyrazolopyrimidines as antagonists of the adenosine A2a receptor, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Preparation of quinoline derivatives as antiallergics and antiinflammatories, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, 120 °C; 120 °C → rt

Riferimento

- Preparation of indenoisoquinolinone analogs for treating and preventing diseases, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Hydrochloric acid

1.2 -

1.2 -

Riferimento

- Tandem addition-rearrangement of nitrile anions to benzyne. A convenient synthesis of 3-cyano-2-alkylbenzoic acids and benzaldehydes, Tetrahedron Letters, 1984, 25(28), 2941-4

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Polyethylene glycol lauryl ether , Poly(methylhydrosiloxane) Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][[5-(diphenylphosphino)-9,9-dimethyl-9H-xa… Solvents: Water ; 24 h, 55 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Late-stage Pd-catalyzed Cyanations of Aryl/Heteroaryl Halides in Aqueous Micellar Media, ChemCatChem, 2021, 13(1), 212-216

Synthetic Routes 8

Condizioni di reazione

Riferimento

- Metabotropic glutamate receptor positive allosteric modulators and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- The oxazoline-benzyne route to 1,2,3-trisubstituted benzenes. Tandem addition of organolithiums, organocuprates, and α-lithionitriles to benzynes, Journal of the American Chemical Society, 1988, 110(21), 7178-84

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, rt → 120 °C

Riferimento

- Preparation of oxoindoline derivatives as protein function modulators, World Intellectual Property Organization, , ,

Methyl 3-cyano-2-methylbenzoate Raw materials

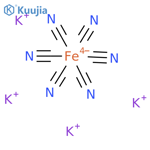

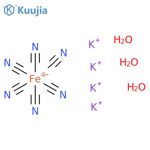

- Potassium hexacyanoferrate

- Potassium Ferrocyanide Trihydrate

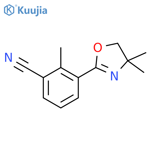

- Benzonitrile, 3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-2-methyl-

- Potassium Hexacyanoferrate(III)

- Methyl 3-bromo-2-methylbenzoate

- Methyl 3-iodo-2-methylbenzoate

Methyl 3-cyano-2-methylbenzoate Preparation Products

Methyl 3-cyano-2-methylbenzoate Letteratura correlata

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

93340-09-1 (Methyl 3-cyano-2-methylbenzoate) Prodotti correlati

- 1797801-81-0(2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide)

- 1341043-18-2(2-(4-chloro-2-cyanophenyl)(methyl)aminoacetic acid)

- 2411299-61-9(N-{1-(4-methylphenyl)pyrrolidin-2-ylmethyl}prop-2-enamide)

- 882748-32-5(1-(2H-1,3-benzodioxol-5-yl)-3-[(4-chlorophenyl)amino]propan-1-one)

- 1261761-24-3(5'-(Difluoromethyl)-3'-hydroxypropiophenone)

- 2163119-54-6(2-(azetidin-3-yl)methyl-5-bromo-1,3-thiazole)

- 1250692-57-9(1H-1,2,4-Triazole-5-methanamine, α-ethyl-3-(1-methylethyl)-)

- 1211301-85-7(N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}pyrazine-2-carboxamide)

- 2228743-45-9(O-1-(2,3-dihydro-1-benzofuran-7-yl)ethylhydroxylamine)

- 126223-28-7(Ginsenoside Rg4)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93340-09-1)Methyl 3-cyano-2-methylbenzoate

Purezza:99%

Quantità:25g

Prezzo ($):214.0